2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine
Description
2-{3-[(1H-Imidazol-1-yl)methyl]azetidin-1-yl}pyrazine is a heterocyclic compound featuring a pyrazine core linked to an azetidine ring (a four-membered saturated nitrogen heterocycle) substituted with a methylimidazole group. This structure combines the aromatic pyrazine system, known for its electron-deficient properties and role in medicinal chemistry, with the strained azetidine ring, which confers conformational rigidity.
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-14-11(5-12-1)16-7-10(8-16)6-15-4-3-13-9-15/h1-5,9-10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVMKINCEVAOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine typically involves multi-step reactions. One common method includes the reaction of imidazole with formaldehyde to form 3-(1H-imidazol-1-yl)methyl intermediate. This intermediate is then reacted with azetidine and pyrazine under controlled conditions to yield the target compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the pyrazine ring can interact with nucleic acids or proteins, modulating their function. These interactions can lead to the inhibition of enzyme activity or alteration of cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Imidazo[1,2-a]pyrazine Derivatives Compounds like 5,6-dimethyl-2-nitro-8-((3-(trifluoromethoxy)benzyl)oxy)imidazo[1,2-a]pyrazine () share a fused imidazole-pyrazine core.
Triazole-Pyrazine Hybrids
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine () replaces azetidine with triazole and pyridine rings. The triazole groups introduce additional hydrogen-bond acceptors, which may enhance binding to metalloenzymes or kinases. However, the lack of azetidine’s conformational restraint could reduce target specificity .
Substituent Modifications
- Imidazole Substituents In N-(3-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)benzamide (), the imidazole is functionalized with a dimethylaminomethyl group. This modification increases water solubility but may reduce metabolic stability due to susceptibility to oxidative N-demethylation. In contrast, the target compound’s methylimidazole-azetidine linkage balances lipophilicity and rigidity .
- Azetidine vs. Piperazine/Pyrrolidine Analogs 1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine () replaces azetidine with a six-membered piperazine ring. Similarly, pyrrolidine-containing analogs (e.g., ) offer intermediate rigidity, suggesting a trade-off between bioavailability and binding efficiency .
Structural and Pharmacokinetic Data Comparison
Key Insights and Implications
- Structural Advantages of Azetidine : The four-membered azetidine ring in the target compound likely enhances metabolic stability compared to piperazine analogs, as smaller rings resist enzymatic degradation .
- Role of Imidazole : The methylimidazole group’s hydrogen-bonding capacity may mimic bioactive motifs in kinase inhibitors (e.g., ATP-binding sites), as seen in ponatinib derivatives () .
- Trade-offs in Flexibility : While fused-ring systems (e.g., imidazo[1,2-a]pyrazine) improve planarity for target engagement, the azetidine-pyrazine scaffold offers tunable rigidity for selective binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
